3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Overview
Description
3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylacetophenone with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
[ \text{3,4-dimethylacetophenone} + \text{3,5-dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone} ]
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone
- 3’,5’-Dimethyl-3-(3-methylphenyl)propiophenone
- 3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
Uniqueness
3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is unique due to the specific positioning of the dimethyl groups on both the phenyl and propiophenone moieties. This structural arrangement imparts distinct chemical and physical properties, influencing its reactivity and potential applications. The presence of multiple methyl groups can affect the compound’s steric and electronic characteristics, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-9-14(2)11-18(10-13)19(20)8-7-17-6-5-15(3)16(4)12-17/h5-6,9-12H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWVCMCYTDTOBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644848 | |
Record name | 3-(3,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-47-0 | |
Record name | 3-(3,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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